MIR96-IN-1

Description

Properties

IUPAC Name |

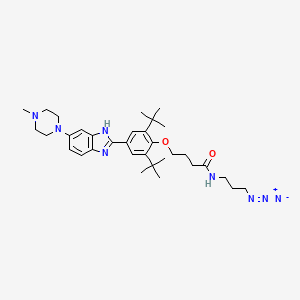

N-(3-azidopropyl)-4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48N8O2/c1-32(2,3)25-20-23(31-37-27-12-11-24(22-28(27)38-31)41-17-15-40(7)16-18-41)21-26(33(4,5)6)30(25)43-19-8-10-29(42)35-13-9-14-36-39-34/h11-12,20-22H,8-10,13-19H2,1-7H3,(H,35,42)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPQCIXFOJELHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OCCCC(=O)NCCCN=[N+]=[N-])C(C)(C)C)C2=NC3=C(N2)C=C(C=C3)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MIR96-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MIR96-IN-1 is a small molecule inhibitor that selectively targets the biogenesis of microRNA-96 (miR-96), a microRNA implicated as an oncogene in various cancers, including breast cancer. By binding to the Drosha processing site within the primary miR-96 transcript (pri-miR-96), this compound effectively halts the maturation of miR-96. This inhibition leads to the derepression of critical downstream protein targets, ultimately triggering apoptosis in cancer cells. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of miR-96 Biogenesis

This compound exerts its biological effects by directly interfering with the microRNA processing machinery. The canonical biogenesis of miR-96 involves the transcription of a primary transcript (pri-miR-96) which is then processed in the nucleus by the microprocessor complex, composed of the RNase III enzyme Drosha and its partner DGCR8.

This compound was identified through a rational design approach that targets specific RNA motifs. It selectively binds to a 1x1 nucleotide internal loop within the Drosha processing site of the pri-miR-96 hairpin precursor.[1] This binding event sterically hinders the recognition and cleavage of pri-miR-96 by the Drosha complex, thereby inhibiting the production of precursor-miR-96 (pre-miR-96) and, consequently, mature miR-96.[1][2]

The direct consequence of reduced mature miR-96 levels is the upregulation of its downstream target proteins. One of the key validated targets of miR-96 in the context of breast cancer is the Forkhead Box O1 (FOXO1) transcription factor, a known tumor suppressor that promotes apoptosis.[1][3] By preventing miR-96 from silencing FOXO1 mRNA, this compound restores FOXO1 protein expression, leading to the activation of apoptotic pathways and cell death in breast cancer cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the binding affinity and biological activity of this compound and its optimized successor, Targaprimir-96.

Table 1: Binding Affinity of this compound to RNA Constructs

| RNA Construct | Dissociation Constant (Kd) in µM |

| RNA1 | 1.3 |

| RNA2 | 9.4 |

| RNA3 | 3.4 |

| RNA4 | 1.3 |

| RNA5 | 7.4 |

Data sourced from commercially available information on this compound.[2] The specific sequences of RNA1-5 are proprietary to the manufacturer.

Table 2: Activity of this compound and its Optimized Dimer, Targaprimir-96

| Compound | Binding Affinity (Kd) to pri-miR-96 | In-Cell Inhibition of miR-96 Biogenesis (IC50) |

| This compound (Compound 1) | Micromolar (µM) range | Micromolar (µM) range |

| Targaprimir-96 (Compound 3) | Low Nanomolar (nM) range (>40-fold more avid than this compound) | 50 nM (>400-fold more potent than this compound) |

Data extracted from the primary literature describing the development of these compounds.[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway affected by this compound and the general workflows for key experiments.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action in the miR-96 biogenesis pathway.

Experimental Workflow: In Vitro Drosha Cleavage Assay

References

Downstream Gene Targets of MIR96-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIR96-IN-1 is a small molecule inhibitor of microRNA-96 (miR-96), a crucial post-transcriptional regulator of gene expression involved in a multitude of cellular processes. As a non-coding RNA, miR-96 primarily functions by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or the inhibition of their translation into proteins.[1][2][3] Consequently, the application of this compound, by inhibiting miR-96, leads to the upregulation of these target genes. This guide provides a comprehensive overview of the known downstream gene targets affected by the inhibition of miR-96, detailing the quantitative changes in their expression, the experimental protocols used for their identification, and the signaling pathways they modulate.

Core Mechanism of Action

The fundamental mechanism of this compound is the antagonization of miR-96 function.[1] By preventing miR-96 from binding to its target mRNAs, this compound effectively relieves the suppressive effect of this microRNA, resulting in increased protein expression of the target genes. This targeted derepression of specific genes holds therapeutic potential in various diseases where miR-96 is overexpressed, such as in certain cancers.[1][2]

Downstream Gene Targets of this compound

The inhibition of miR-96 by this compound is expected to upregulate the expression of its direct and indirect gene targets. The following tables summarize the key genes and the observed effects upon miR-96 modulation.

Table 1: Directly Validated Gene Targets Upregulated by this compound (miR-96 Inhibition)

| Target Gene | Cellular Process | Disease Context | Effect of miR-96 Inhibition |

| FOXO1 | Apoptosis, Cell Cycle Arrest, Tumor Suppression | Papillary Thyroid Carcinoma, Breast Cancer, Prostate Cancer | Increased mRNA and protein expression, leading to tumor suppression.[2][4] |

| AEG-1 | Epithelial-Mesenchymal Transition (EMT) | Glioblastoma | Increased expression, leading to suppression of EMT.[5] |

| FHL1 | Cell Proliferation, Migration | Lung Adenocarcinoma | Increased expression, inhibiting cancer cell phenotypes.[2] |

| CYLD | NF-κB Signaling, Inflammation | Lung Adenocarcinoma | Increased expression, inhibiting cancer development.[2] |

| CAV1 | Tumor Progression | Cervical Cancer | Increased expression, suppressing oncogenic roles.[2] |

| CTNND1 | Wnt/β-catenin Signaling | Breast Cancer | Increased expression, repressing cancer proliferation and invasion.[2] |

| MTSS1 | Tumor Suppression | Glioma, Prostate Carcinoma | Increased expression, suppressing tumor growth and metastasis.[2] |

| Aqp5 | Water Transport | Hearing Loss | Upregulation upon miR-96 mutation (functional inhibition).[6] |

| Celsr2 | Planar Cell Polarity | Hearing Loss | Upregulation upon miR-96 mutation (functional inhibition).[6] |

| Myrip | Vesicle Transport | Hearing Loss | Upregulation upon miR-96 mutation (functional inhibition).[6] |

| Odf2 | Ciliogenesis | Hearing Loss | Upregulation upon miR-96 mutation (functional inhibition).[6] |

| Ryk | Wnt Signaling | Hearing Loss | Upregulation upon miR-96 mutation (functional inhibition).[6] |

Table 2: Genes Indirectly Affected and Pathways Modulated by this compound

| Signaling Pathway | Key Modulated Genes | Overall Effect of miR-96 Inhibition |

| AKT/FOXO1/Bim | AKT1S1, Bim | Inhibition of this signaling pathway, leading to decreased cell proliferation and increased apoptosis.[2][4] |

| NF-κB | NDRG1 | Suppression of cancer migration and invasion.[2] |

| Wnt Signaling | SOST | Activation of Wnt signaling, promoting osteoblast differentiation.[2] |

Experimental Protocols

The identification and validation of miR-96 target genes involve a series of molecular biology techniques.

Target Prediction using Bioinformatics

-

Objective: To computationally identify potential mRNA targets of miR-96.

-

Methodology: Algorithms such as TargetScan, miRanda, and PicTar are used to screen the 3' UTRs of mRNAs for sequences complementary to the miR-96 seed region.[7][8] These tools assess factors like seed sequence pairing, conservation across species, and thermodynamic stability of the miRNA:mRNA duplex.

Luciferase Reporter Assay

-

Objective: To experimentally validate a direct interaction between miR-96 and the 3' UTR of a predicted target gene.

-

Methodology:

-

The 3' UTR sequence of the putative target gene containing the predicted miR-96 binding site is cloned downstream of a luciferase reporter gene in an expression vector.

-

A corresponding vector with a mutated seed-binding site in the 3' UTR is also created as a negative control.

-

Cells (e.g., HEK293T or a relevant cancer cell line) are co-transfected with the luciferase reporter vector and either a miR-96 mimic or a negative control miRNA.

-

Luciferase activity is measured 24-48 hours post-transfection. A significant decrease in luciferase activity in the presence of the miR-96 mimic, which is abolished by the mutation in the binding site, confirms direct targeting.[4][5]

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the mRNA expression levels of target genes upon modulation of miR-96 activity.

-

Methodology:

-

Cells are treated with this compound or a control substance.

-

Total RNA is extracted from the cells using a suitable method like TRIzol reagent.[4][7]

-

RNA is reverse-transcribed into cDNA using reverse transcriptase.

-

qRT-PCR is performed using primers specific for the target gene and a reference gene (e.g., GAPDH, β-actin) for normalization.

-

The relative expression of the target gene is calculated using the ΔΔCT method.[9] An increase in the target gene's mRNA level upon this compound treatment indicates successful inhibition of miR-96-mediated mRNA degradation.

-

Western Blotting

-

Objective: To determine the protein expression levels of target genes following miR-96 inhibition.

-

Methodology:

-

Cells are treated with this compound or a control.

-

Total protein is extracted from the cells, and protein concentration is determined.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry. An increase in the protein level of the target confirms that this compound reverses the translational repression by miR-96.[4][5]

-

Microarray and RNA-Sequencing (RNA-Seq)

-

Objective: To obtain a global profile of gene expression changes resulting from miR-96 inhibition.

-

Methodology:

-

RNA is extracted from cells treated with this compound and control cells.

-

For microarray analysis, the labeled cDNA is hybridized to a microarray chip containing probes for thousands of genes.

-

For RNA-Seq, a cDNA library is prepared and sequenced using a next-generation sequencing platform.[10][11]

-

The resulting data is analyzed to identify differentially expressed genes between the treated and control groups. Genes that are significantly upregulated are potential downstream targets of miR-96.[12][13]

-

Signaling Pathways and Visualizations

The inhibition of miR-96 by this compound can have cascading effects on various signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

References

- 1. What are miR-96 modulators and how do they work? [synapse.patsnap.com]

- 2. MIR96 microRNA 96 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. MicroRNA-96 plays an oncogenic role by targeting FOXO1 and regulating AKT/FOXO1/Bim pathway in papillary thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. miR-96 inhibits EMT by targeting AEG-1 in glioblastoma cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mir-96 microRNA - Wikipedia [en.wikipedia.org]

- 7. MicroRNA Experimental Protocols [labome.com]

- 8. microRNA-96 targets the INS/AKT/GLUT4 signaling axis: Association with and effect on diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel mutation within the MIR96 gene causes non-syndromic inherited hearing loss in an Italian family by altering pre-miRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A cell type–specific approach to elucidate the role of miR-96 in inner ear hair cells [frontiersin.org]

- 11. A cell type–specific approach to elucidate the role of miR-96 in inner ear hair cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An ENU-induced mutation of miR-96 associated with progressive hearing loss in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring regulatory networks of miR-96 in the developing inner ear - PMC [pmc.ncbi.nlm.nih.gov]

The Role of miR-96 in Non-Syndromic Progressive Hearing Loss: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations within the seed region of microRNA-96 (miR-96) have been definitively linked to autosomal dominant, non-syndromic progressive hearing loss (DFNA50). This technical guide provides an in-depth analysis of the molecular mechanisms, experimental models, and key signaling pathways involved in miR-96-mediated auditory function and dysfunction. Summarized quantitative data from seminal studies, detailed experimental protocols, and visual representations of molecular and experimental workflows are presented to facilitate a comprehensive understanding for researchers and professionals in the field of hearing loss and drug development.

Introduction to miR-96 and Hearing Loss

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation.[1][2] The miR-183/96/182 cluster is highly and specifically expressed in the sensory hair cells of the inner ear, where it is essential for their proper development and function.[2][3] Point mutations in the seed region of miR-96, the region critical for target mRNA recognition, are a direct cause of a form of progressive hearing loss known as DFNA50 in humans.[1][4] This was the first instance of a miRNA mutation being implicated in a Mendelian disorder.[1]

Studies using the diminuendo mouse model, which harbors a single base-pair mutation in the Mir96 gene, have been instrumental in elucidating the pathological consequences of miR-96 dysfunction.[5][6] These mice exhibit a progressive hearing loss phenotype that mirrors the human condition, characterized by the developmental arrest and subsequent degeneration of cochlear hair cells.[7][8] The molecular pathology of miR-96 mutations is complex, involving both a loss-of-function, through the failure to repress its normal target genes, and a potential gain-of-function, by acquiring the ability to repress a new set of target genes.[9]

Molecular Mechanisms of miR-96 in the Inner Ear

miR-96 acts as a master regulator in the auditory system, influencing a wide array of genes necessary for the maturation and maintenance of inner and outer hair cells.[7] Its primary function is to downregulate the expression of target genes by binding to their 3' untranslated regions (3' UTRs), leading to mRNA degradation or translational repression.[1]

Key Target Genes and Signaling Pathways

Mutations in the miR-96 seed region disrupt its ability to bind to its cognate targets, leading to their upregulation. Conversely, the altered seed sequence can lead to the downregulation of a new cohort of off-target genes. Microarray and RNA-sequencing analyses of the diminuendo mouse cochlea have identified numerous misregulated genes.[5][10]

Table 1: Experimentally Validated and Key Misregulated Genes in miR-96 Mutant Models

| Gene Symbol | Regulation in Mutant | Putative Role in Hearing | Reference |

| Aqp5 | Upregulated | Water channel | [5] |

| Celsr2 | Upregulated | Planar cell polarity | [5] |

| Myrip | Upregulated | Vesicle transport | [5] |

| Odf2 | Upregulated | Ciliogenesis | [5] |

| Ryk | Upregulated | Wnt signaling | [5] |

| Slc26a5 (Prestin) | Downregulated | Outer hair cell electromotility | [5][11] |

| Ocm (Oncomodulin) | Downregulated | Calcium buffering in outer hair cells | [5][11] |

| Gfi1 | Downregulated | Transcription factor for hair cell development | [5][11] |

| Ptprq | Downregulated | Stereocilia development | [5][11] |

| Pitpnm1 | Downregulated | Phospholipid transfer | [5][11] |

This table summarizes a selection of genes identified in key studies. The full extent of miR-96's regulatory network is still under investigation.

The dysregulation of these and other genes contributes to the observed phenotype of arrested hair cell development, characterized by immature stereocilia bundles and impaired synaptic structures.[7][8]

Experimental Models and Protocols

The study of miR-96 in hearing loss has been greatly advanced by the use of animal models and a variety of molecular and physiological techniques.

The diminuendo (Dmdo) Mouse Model

The diminuendo mouse was generated through N-ethyl-N-nitrosourea (ENU) mutagenesis and carries a single base change in the seed region of Mirn96.[5][12] Heterozygous (Dmdo/+) mice exhibit progressive hearing loss, while homozygous (Dmdo/Dmdo) mice are profoundly deaf from birth.[5] This model is critical for studying the in vivo effects of miR-96 mutations and for testing potential therapeutic interventions.

Auditory Function Assessment

Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAEs) are standard non-invasive methods to assess hearing function in mouse models.

Table 2: Representative Auditory Phenotype in Mir96 Mutant Mice

| Genotype | Age | Test | Frequency (kHz) | Threshold Shift (dB SPL) vs. Wild-Type | Reference |

| Mir9614C>A | 6 weeks | ABR | 8 | ~20 | [4] |

| ABR | 16 | ~40 | [4] | ||

| ABR | 32 | ~60 | [4] | ||

| Dmdo/+ | 4 weeks | ABR | Click | ~30 | [5] |

| Dmdo/Dmdo | 4 weeks | ABR | Click | No Response | [5] |

This table presents illustrative data; specific values can vary based on the exact mutation and experimental conditions.

Experimental Protocol: Auditory Brainstem Response (ABR) in Mice

-

Anesthesia: Anesthetize the mouse with an intraperitoneal injection of a ketamine/xylazine cocktail. Maintain body temperature at 37°C using a heating pad.

-

Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the ipsilateral pinna (reference), and in the contralateral hind leg (ground).

-

Stimuli Presentation: Present click stimuli and tone pips (e.g., 8, 16, 32 kHz) via a speaker placed in the ear canal.

-

Recording: Record evoked potentials using a specialized ABR system. Average the responses to multiple stimuli (e.g., 512) for each sound level.

-

Threshold Determination: Decrease the sound intensity in 5 or 10 dB steps until the characteristic ABR waveforms are no longer discernible. The lowest intensity that elicits a reproducible waveform is the threshold.

Morphological Analysis of the Cochlea

Scanning Electron Microscopy (SEM) is used to visualize the fine ultrastructure of the hair cell stereocilia bundles.

Experimental Protocol: Scanning Electron Microscopy of Cochlear Hair Cells

-

Fixation: Dissect the cochleae and fix in 2.5% glutaraldehyde in cacodylate buffer.

-

Processing: Post-fix with osmium tetroxide, dehydrate through an ethanol series, and critical-point dry.

-

Mounting and Coating: Mount the specimens on stubs and sputter-coat with a thin layer of gold-palladium.

-

Imaging: Visualize the organ of Corti using a scanning electron microscope to assess stereocilia morphology.

Molecular Biology Techniques

A variety of molecular techniques are employed to study miR-96 expression, localization, and target interactions.

In Situ Hybridization (ISH) for miRNA Localization

-

Protocol Outline: This technique uses labeled locked nucleic acid (LNA) probes that bind with high affinity and specificity to the mature miRNA sequence in fixed tissue sections, allowing for visualization of its cellular and subcellular localization.

Quantitative Real-Time PCR (qRT-PCR) for miRNA and mRNA Quantification

-

Protocol Outline: RNA is extracted from cochlear tissue, and reverse transcribed into cDNA. For miRNA, a stem-loop RT primer specific to the mature miR-96 sequence is often used. Real-time PCR is then performed with specific primers to quantify the expression levels of miR-96 and its target mRNAs, typically normalized to a housekeeping gene.

Luciferase Reporter Assay for Target Validation

-

Protocol Outline: The 3' UTR of a putative target gene is cloned downstream of a luciferase reporter gene. This construct is co-transfected into a cell line (e.g., HEK293) with either a miR-96 mimic or a control miRNA. A reduction in luciferase activity in the presence of the miR-96 mimic indicates a direct interaction between miR-96 and the target 3' UTR.

Therapeutic Avenues and Future Directions

The monogenic and progressive nature of DFNA50, along with its delayed onset, presents a window of opportunity for therapeutic intervention. The dominant-negative or gain-of-function effects of miR-96 mutations make traditional gene replacement therapy unsuitable.[4]

Recent research has focused on gene editing approaches. A CRISPR-Cas9 based strategy has been successfully used to disrupt the mutant Mir96 allele in the inner ear of adult diminuendo mice.[13][14][15] This intervention restored auditory function and preserved hair cells, demonstrating the potential of in vivo genome editing for treating this form of inherited deafness.[13][16]

Future research will likely focus on:

-

Refining the delivery methods of gene editing tools to the inner ear.

-

Further elucidating the complex downstream effects of miR-96 dysregulation to identify additional drug targets.

-

Developing small molecule therapies that can modulate the activity of miR-96 or its key targets.

Conclusion

Mutations in miR-96 are a significant cause of non-syndromic progressive hearing loss. Research utilizing the diminuendo mouse model has been pivotal in understanding the role of miR-96 as a master regulator of hair cell maturation. The disruption of its complex gene regulatory network leads to a cascade of events culminating in auditory dysfunction. The detailed experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals. Advances in gene editing and a deeper understanding of the underlying molecular pathways provide promising avenues for the future development of therapies to treat and prevent this debilitating condition.

References

- 1. Sequential Indirect Dual Immunohistochemistry with Primary Rabbit Antibodies on Cochlear Sections Using an Intermediate Heat-Denaturation Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Auditory Brainstem Response (ABR) Measurements in Small Mammals | Springer Nature Experiments [experiments.springernature.com]

- 3. Immunohistochemical techniques for the human inner ear - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. FilTar: using RNA-Seq data to improve microRNA target prediction accuracy in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. goodrich.med.harvard.edu [goodrich.med.harvard.edu]

- 7. Mouse Auditory Brainstem Response Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Multiplex immunohistochemistry reveals cochlear macrophage heterogeneity and local auditory nerve inflammation in cisplatin-induced hearing loss [frontiersin.org]

- 9. High-resolution imaging of the mouse-hair-cell hair bundle by scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental miRNA Target Validation | Springer Nature Experiments [experiments.springernature.com]

- 11. Electron Microscopy Techniques for Investigating Structure and Composition of Hair-Cell Stereociliary Bundles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hearingreview.com [hearingreview.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Measuring the Auditory Brainstem Response in Mice [jove.com]

- 16. SciDAP workflow: miRNA-seq analysis | Medium [medium.com]

The Pro-Apoptotic Effects of MIR96-IN-1 in Breast Cancer Cells: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the role of MIR96-IN-1, an inhibitor of microRNA-96 (miR-96), in promoting apoptosis in breast cancer cells. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and breast cancer therapeutics. Herein, we detail the underlying molecular mechanisms, present quantitative experimental data, and provide detailed protocols for key assays.

Executive Summary

MicroRNA-96 (miR-96) is frequently overexpressed in breast cancer, where it functions as an oncogene by suppressing the expression of key tumor suppressor genes, thereby inhibiting apoptosis and promoting cell proliferation.[1][2][3] this compound, as an inhibitor of miR-96, reverses these effects, leading to the induction of programmed cell death in breast cancer cells. This guide elucidates the signaling pathways affected by this compound, summarizes the quantitative impact on apoptotic markers, and offers detailed experimental methodologies to facilitate further research and development in this promising therapeutic area.

Molecular Mechanism of this compound in Breast Cancer Apoptosis

This compound functions by sequestering endogenous miR-96, thereby preventing it from binding to the 3'-untranslated regions (3'-UTRs) of its target messenger RNAs (mRNAs). In breast cancer, key targets of miR-96 include the Forkhead Box O (FOXO) transcription factors, FOXO1 and FOXO3a, as well as the tumor suppressor Smad7.[1][2][3][4]

By inhibiting miR-96, this compound effectively upregulates the protein expression of FOXO1, FOXO3a, and Smad7.[2][4] The increased levels of these tumor suppressors trigger a cascade of downstream events that promote apoptosis. FOXO transcription factors, for instance, can induce the expression of pro-apoptotic proteins such as Bim, Puma, and Fas ligand, while repressing anti-apoptotic proteins.[5] The upregulation of Smad7 can modulate the TGF-β signaling pathway, which is also implicated in the regulation of apoptosis.[4]

The culmination of these events is an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins such as Bcl-2.[2] This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of the intrinsic apoptotic pathway, leading to the activation of executioner caspases, such as caspase-3 and caspase-9, and subsequent programmed cell death.[2][6]

Signaling Pathway Diagram

Figure 1. this compound induced apoptotic signaling pathway in breast cancer cells.

Quantitative Data on Apoptotic Effects

The administration of a miR-96 inhibitor, such as this compound, in breast cancer cell lines leads to significant and measurable changes in the expression of key apoptosis-related proteins. The following tables summarize the quantitative findings from relevant studies.

Effect of this compound on Apoptosis-Related Protein Expression

| Protein | Change upon this compound Treatment | Fold Change/Significance | Cell Line(s) | Reference |

| FOXO1 | Increased | Significant Increase | MCF-7 | [3][4] |

| FOXO3a | Increased | - | Breast Cancer Cells | [7] |

| Smad7 | Increased | Significant Increase | MDA-MB-231 | [2] |

| Bcl-2 | Decreased | Significant Decrease | MDA-MB-231 | [2] |

| Bax | Increased | Significant Increase | MDA-MB-231 | [2] |

| Caspase-3 | Increased | Significant Increase | MDA-MB-231 | [2] |

| Caspase-9 | Increased | Significant Increase | MDA-MB-231 | [2] |

Note: Specific fold changes were not always available in the source material, but the changes were reported as statistically significant.

Impact of this compound on Cell Viability

| Treatment | Effect on Cell Viability | Quantitative Measurement | Cell Line(s) | Reference |

| miR-96 inhibitor | Decreased cell number | Significant Decrease | MCF-7 | [3][4] |

Detailed Experimental Protocols

To facilitate the replication and further investigation of the pro-apoptotic effects of this compound, this section provides detailed protocols for key experimental assays.

Transfection of this compound

This protocol describes the transient transfection of a miR-96 inhibitor into breast cancer cells.

Figure 2. Experimental workflow for the transfection of this compound.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound and negative control inhibitor

-

Lipid-based transfection reagent (e.g., Lipofectamine)

-

Serum-free medium (e.g., Opti-MEM)

-

6-well plates

Procedure:

-

Cell Seeding: The day before transfection, seed breast cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection Complex Formation:

-

In one tube, dilute this compound (or negative control) to the desired final concentration in serum-free medium.

-

In a separate tube, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.

-

Combine the diluted inhibitor and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

-

-

Transfection:

-

Remove the growth medium from the cells and wash once with PBS.

-

Add fresh serum-free medium to each well.

-

Add the transfection complex drop-wise to each well.

-

-

Incubation: Incubate the cells with the transfection complex for 4-6 hours at 37°C in a CO2 incubator.

-

Post-Transfection: After the incubation period, replace the medium with complete growth medium.

-

Harvesting: Harvest the cells for downstream analysis (qRT-PCR, Western Blot, Apoptosis Assay) after 24-72 hours of incubation.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of miR-96 target genes (e.g., FOXO1, FOXO3a, Smad7) and apoptosis-related genes (e.g., Bax, Bcl-2).

Materials:

-

Transfected breast cancer cells

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from transfected cells using an RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

qRT-PCR Reaction Setup:

-

Prepare the reaction mixture containing qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template.

-

Set up reactions for the target genes and the endogenous control gene in triplicate.

-

-

qRT-PCR Amplification: Perform the qRT-PCR on a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension steps).

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.

Western Blotting for Protein Expression Analysis

This protocol is for detecting the protein levels of FOXO1, FOXO3a, Smad7, Bax, Bcl-2, and cleaved caspases.[1][8]

Figure 3. General workflow for Western Blot analysis of apoptotic proteins.

Materials:

-

Transfected breast cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the transfected cells in RIPA buffer and quantify the protein concentration using a BCA assay.[9]

-

SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.[1]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells.[11]

Materials:

-

Transfected breast cancer cells

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the culture plates.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Conclusion and Future Directions

The inhibition of miR-96 with agents like this compound presents a compelling strategy for inducing apoptosis in breast cancer cells. The upregulation of tumor suppressors such as FOXO1, FOXO3a, and Smad7, and the subsequent modulation of the apoptotic machinery, underscore the therapeutic potential of this approach. Future research should focus on in vivo studies to validate these findings in preclinical models of breast cancer. Furthermore, the development of efficient and targeted delivery systems for miR-96 inhibitors will be crucial for their translation into clinical applications. The combination of this compound with existing chemotherapeutic agents could also be explored to enhance treatment efficacy and overcome drug resistance.

References

- 1. Apoptosis western blot guide | Abcam [abcam.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Coordinate Regulation of FOXO1 by miR-27a, miR-96, and miR-182 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coordinate regulation of FOXO1 by miR-27a, miR-96, and miR-182 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unregulated miR-96 Induces Cell Proliferation in Human Breast Cancer by Downregulating Transcriptional Factor FOXO3a - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unregulated miR-96 Induces Cell Proliferation in Human Breast Cancer by Downregulating Transcriptional Factor FOXO3a | PLOS One [journals.plos.org]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. 4.9. Western Blot Analysis [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Selectivity and Specificity of miR-96 Inhibition: A Technical Guide to MIR96-IN-1 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of MIR96-IN-1 and its significantly more potent analog, Targaprimir-96, small molecules designed to inhibit the biogenesis of the oncogenic microRNA, miR-96. We will delve into their mechanism of action, specificity, and selectivity, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.

Introduction: Targeting miRNA Biogenesis

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression post-transcriptionally and are implicated in a multitude of diseases, including cancer.[1] The miR-96-182-183 cluster is frequently overexpressed in various cancers, where miR-96 itself promotes tumor growth and metastasis by suppressing the translation of key tumor suppressor genes, such as Forkhead Box Protein O1 (FOXO1).[2][3]

This compound was identified as a small molecule capable of inhibiting the production of mature miR-96.[2] Subsequent rational design led to the development of Targaprimir-96, a dimeric compound with vastly improved potency and a favorable pharmacokinetic profile.[2][4] These compounds represent a promising strategy in precision medicine, aiming to restore normal cellular function by selectively targeting a cancer-driving non-coding RNA.

Mechanism of Action

Both this compound and Targaprimir-96 function by intercepting the miRNA biogenesis pathway. They are designed to bind with high affinity to the primary miRNA transcript of miR-96 (pri-miR-96).[2] This binding occurs at or near the Drosha processing site within the pri-miR-96 hairpin structure. The Microprocessor complex, composed of the RNase III enzyme Drosha and its partner DGCR8, is responsible for cleaving pri-miRNAs into precursor miRNAs (pre-miRNAs) in the nucleus.[5] By physically occupying the target site, the small molecule inhibitor blocks Drosha's access, preventing the cleavage of pri-miR-96 and halting its maturation.[2] This leads to an accumulation of the unprocessed pri-miR-96 transcript and a subsequent decrease in the levels of mature, functional miR-96.[1][6] The reduction in mature miR-96 alleviates the translational repression of its target mRNAs, such as FOXO1, leading to an increase in tumor suppressor protein levels and the induction of apoptosis in cancer cells.[2][4]

Quantitative Data: Potency and Binding Affinity

Targaprimir-96 demonstrates a significant improvement in potency and binding affinity over the initial lead compound, this compound. The inhibitory concentration and dissociation constants highlight its potential as a robust chemical probe and therapeutic lead.

Table 1: Cellular Potency of miR-96 Inhibitors

| Compound | Cell Line | Assay Endpoint | IC50 | Citation |

|---|---|---|---|---|

| This compound | Breast Cancer | miR-96 Biogenesis Inhibition | Micromolar activity | [2] |

| Targaprimir-96 | MDA-MB-231 | Reduction of mature miR-96 | ~50 nM |[1][6] |

Table 2: Binding Affinity of Targaprimir-96 to RNA Constructs

| RNA Construct | Description | Kd | Citation |

|---|---|---|---|

| RNA1 | Contains 1x1 nt UU internal loop (Drosha site) | 1.2 µM | [1] |

| RNA2 | Contains 1x1 nt GG internal loop | 0.9 µM | [1] |

| RNA3 | Contains both UU and GG internal loops | 85 nM | [1][6] |

| RNA4 | Scrambled sequence control | 1.2 µM | [1] |

| RNA5 | Mismatched control | 1.5 µM |[1] |

Specificity and Selectivity Profile

The selectivity of a miRNA inhibitor is paramount to minimize off-target effects. Data for Targaprimir-96 indicates a high degree of selectivity for the pri-miR-96 hairpin, which is conferred by the molecule's ability to recognize specific structural motifs within the RNA.

Binding Selectivity: As shown in Table 2, Targaprimir-96 binds with the highest affinity (Kd = 85 nM) to RNA3, a construct containing both the Drosha processing site (a 1x1 nucleotide UU internal loop) and an adjacent 1x1 GG internal loop.[1][6] Its affinity for constructs containing only one of these motifs (RNA1, RNA2) or mismatched sequences (RNA4, RNA5) is significantly lower, with Kd values in the micromolar range.[1] This demonstrates that the inhibitor's high affinity is derived from recognizing a composite structural feature unique to pri-miR-96, forming the basis of its selectivity.

Cellular Selectivity: Studies have shown that the effects of Targaprimir-96 are specific to cancer cells overexpressing miR-96. Treatment with the compound is ineffective on healthy, non-tumorigenic mammary epithelial cells.[2][4] Furthermore, rescue experiments demonstrated that forced overexpression of pri-miR-96 in cancer cells significantly diminished the apoptotic effect of the compound, confirming that its mechanism of action is on-target.[4]

Key Experimental Protocols

The following protocols are generalized methodologies for assessing the activity, binding, and target engagement of small molecule inhibitors of miRNA biogenesis, such as Targaprimir-96.

In Vitro pri-miRNA Processing Assay

This assay biochemically validates the direct inhibition of Drosha-mediated cleavage of a pri-miRNA transcript.

Objective: To determine if a compound directly inhibits the conversion of pri-miR-96 to pre-miR-96.

Methodology:

-

Substrate Preparation: Synthesize a radiolabeled (e.g., with [α-³²P]-UTP) pri-miR-96 transcript via in vitro transcription using a T7 RNA polymerase system from a linearized DNA template.[7][8] Purify the transcript using a suitable RNA purification kit.

-

Reaction Setup: In an RNase-free microcentrifuge tube, combine recombinant human Microprocessor complex (Drosha/DGCR8), the radiolabeled pri-miR-96 substrate, and reaction buffer (containing MgCl₂).[8]

-

Compound Incubation: Add the test compound (e.g., Targaprimir-96) at various concentrations. Include a vehicle control (e.g., DMSO).

-

Processing Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., 60-90 minutes) to allow for enzymatic processing.

-

Analysis: Stop the reaction and extract the RNA. Separate the RNA products (uncleaved pri-miR-96 and cleaved pre-miR-96) using denaturing polyacrylamide gel electrophoresis (Urea-PAGE).[7]

-

Visualization: Visualize the RNA bands by autoradiography. Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate an IC₅₀ value.

Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP)

Chem-CLIP is a target validation technique used to confirm direct binding of a small molecule to its RNA target within a cellular context.[2][9]

Objective: To demonstrate that Targaprimir-96 directly engages pri-miR-96 in live cells.

Methodology:

-

Probe Synthesis: Synthesize a Chem-CLIP probe version of the inhibitor. This involves appending two key modules to the RNA-binding small molecule: a chemical cross-linker (e.g., chlorambucil) and a purification tag (e.g., biotin).[10][11]

-

Cell Treatment: Treat cultured cells (e.g., MDA-MB-231) with the Chem-CLIP probe.

-

Cross-Linking: If using a photo-reactive cross-linker, irradiate the cells with UV light to induce covalent bond formation between the probe and its bound RNA target.[10]

-

Cell Lysis and RNA Isolation: Lyse the cells and isolate the total RNA.

-

Pull-Down: Use streptavidin-coated magnetic beads to capture the biotin-tagged probe along with its covalently cross-linked RNA.

-

Washing and Elution: Thoroughly wash the beads to remove non-specifically bound RNAs. Elute the captured RNA.

-

Analysis by RT-qPCR: Use reverse transcription quantitative PCR (RT-qPCR) with specific primers for pri-miR-96 to quantify its enrichment in the pull-down fraction compared to a negative control probe (lacking the RNA-binding module) and input RNA.[10] A significant enrichment confirms direct target engagement.

Signaling and Downstream Effects

The inhibition of miR-96 biogenesis by Targaprimir-96 has a cascading effect on downstream signaling pathways that are critical for cancer cell survival. The primary validated target, FOXO1, is a transcription factor that regulates genes involved in apoptosis and cell cycle arrest.

By inhibiting miR-96, Targaprimir-96 effectively "releases the brakes" on FOXO1 translation. The resulting increase in FOXO1 protein levels activates downstream pro-apoptotic genes, ultimately triggering programmed cell death in cancer cells.[2] This targeted approach restores a critical tumor-suppressive pathway that was silenced by the oncogenic miRNA.

Conclusion

This compound and its optimized analog, Targaprimir-96, serve as powerful tools for studying miR-96 biology and as a foundational example of targeting RNA with small molecules. The high potency and demonstrated specificity of Targaprimir-96, which arises from its recognition of a unique secondary structure in pri-miR-96, underscore the feasibility of this therapeutic strategy. The experimental frameworks provided herein offer a guide for the continued evaluation and development of next-generation RNA-targeted therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. High-throughput protocol for studying pri-miRNA processing using randomized sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Find a Clinical Trial | Pfizer Clinical Trials [pfizerclinicaltrials.com]

- 4. pnas.org [pnas.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. xcessbio.com [xcessbio.com]

- 7. In vitro primary and precursor miRNA processing assays [bio-protocol.org]

- 8. Primary MicroRNA Processing Assay Reconstituted Using Recombinant Drosha and DGCR8 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Programming inactive RNA-binding small molecules into bioactive degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Therapeutic Potential of miR-96 Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MicroRNA-96 (miR-96) has emerged as a critical regulator in a multitude of cellular processes, demonstrating a paradoxical role as both an oncogene and a tumor suppressor depending on the cellular context. This duality underscores its significant therapeutic potential. Modulation of miR-96 activity, through the use of synthetic mimics or inhibitory antagomirs, presents a promising avenue for the development of novel therapeutics against a range of diseases, most notably cancer and certain forms of hereditary hearing loss. This technical guide provides an in-depth overview of the therapeutic landscape of miR-96 modulators, summarizing key preclinical data, detailing essential experimental protocols for its study, and visualizing the complex signaling pathways it governs.

The Dichotomous Role of miR-96 in Disease

miR-96 is a member of the miR-183-96-182 cluster and plays a pivotal role in normal physiological processes, including the development of sensory cells in the inner ear.[1] However, its dysregulation is implicated in various pathologies.

As an Oncogene:

In several cancers, including breast, non-small-cell lung cancer (NSCLC), and papillary thyroid carcinoma, miR-96 is often upregulated and functions as an oncogene.[2][3][4] It promotes cancer progression by targeting and downregulating tumor suppressor genes. Overexpression of miR-96 has been shown to enhance cell proliferation, migration, and invasion.[3][5][6]

As a Tumor Suppressor:

Conversely, in pancreatic cancer, miR-96 acts as a tumor suppressor.[7][8][9] It is frequently downregulated in pancreatic tumor tissues.[9][10] Its therapeutic restoration has been shown to inhibit tumor growth by directly targeting key oncogenes.[7][8] This context-dependent function highlights the importance of understanding the specific molecular interactions of miR-96 within different cellular environments.

In Hereditary Hearing Loss:

Mutations within the seed region of miR-96 are directly linked to autosomal dominant, progressive hearing loss.[11] These mutations impair the biogenesis and target recognition of miR-96, leading to abnormal development and function of hair cells in the inner ear.[12] This discovery was the first to link a mutation in a microRNA to a Mendelian disorder.[13]

Key Signaling Pathways and Molecular Targets

The therapeutic effect of miR-96 modulators is mediated through their interaction with a network of target messenger RNAs (mRNAs), thereby influencing critical signaling pathways.

The KRAS Pathway in Pancreatic Cancer

In pancreatic cancer, miR-96 directly targets the 3'-untranslated region (3'-UTR) of KRAS mRNA, a pivotal oncogene frequently mutated in this disease.[7][8][14] By binding to KRAS mRNA, miR-96 inhibits its translation, leading to a reduction in KRAS protein levels.[8][15] This, in turn, dampens downstream signaling through the AKT pathway, promoting apoptosis and inhibiting cell proliferation and invasion.[7][8]

The FOXO1 Pathway in Multiple Cancers

The Forkhead Box Protein O1 (FOXO1) is a transcription factor that acts as a tumor suppressor by regulating genes involved in apoptosis and cell cycle arrest.[16] In several cancers, including breast, NSCLC, and papillary thyroid carcinoma, miR-96 is upregulated and directly targets FOXO1 for degradation.[2][4][16] The downregulation of FOXO1 by miR-96 promotes cell proliferation and inhibits apoptosis.[4][17] In breast cancer, miR-96, along with miR-27a and miR-182, coordinately regulates FOXO1.[16]

Quantitative Data on miR-96 Modulation

The following tables summarize key quantitative findings from preclinical studies investigating the effects of miR-96 modulators.

Table 1: Effects of miR-96 Mimics (Tumor Suppressor Context)

| Cancer Type | Cell Line | Target Gene | Effect of miR-96 Mimic | Quantitative Change | Citation |

| Pancreatic Cancer | MIA PaCa-2, PANC-1 | KRAS | Inhibition of cell proliferation, migration, and invasion; induction of apoptosis. | Decreased tumor growth in vivo. | [7][8] |

| Renal Cell Carcinoma | - | EZRIN | Reduced cell invasion. | Inverse correlation between miR-96 and invasive capability. | [18] |

| Osteosarcoma | - | EZRIN | Suppressed cell invasion and proliferation; increased apoptosis. | Downregulation of EZRIN. | [18] |

Table 2: Effects of miR-96 Inhibitors (Oncogenic Context)

| Cancer Type | Cell Line | Target Gene | Effect of miR-96 Inhibitor | Quantitative Change | Citation |

| Breast Cancer | MDA-MB-231, MCF-7 | MTSS1 | Suppressed cell migration. | Significant decrease in migration at 72h. | [3] |

| Breast Cancer | MDA-MB-231 | RECK | Suppressed cell proliferation, migration, and invasion. | Upregulation of RECK. | [5] |

| Non-Small-Cell Lung Cancer | A549, PC-9 | DUSP1, FOXO1 | Reduced migration, invasion, and proliferation. | Significant reduction in cell migration and invasion. | [2] |

| Papillary Thyroid Carcinoma | TPC1, K1 | FOXO1 | Suppressed proliferation; induced apoptosis. | Increased FOXO1 expression. | [4] |

| Breast Cancer | MCF-7 | FOXO1 | Increased endogenous FOXO1 expression; decreased cell number. | Significant increase in FOXO1. | [16] |

Experimental Protocols for Studying miR-96

Accurate and reproducible experimental methods are crucial for investigating the function and therapeutic potential of miR-96.

Quantification of miR-96 Expression by qRT-PCR

This protocol outlines the steps for measuring the expression level of mature miR-96 from total RNA samples.

Materials:

-

Total RNA extraction kit

-

miRNA-specific reverse transcription kit

-

miR-96 specific stem-loop RT primer

-

qRT-PCR master mix (e.g., SYBR Green or TaqMan)

-

miR-96 specific forward and universal reverse primers

-

Endogenous control miRNA primers (e.g., U6 snRNA)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA, including the small RNA fraction, from cells or tissues using a suitable kit according to the manufacturer's instructions. Assess RNA quality and quantity.

-

Reverse Transcription: Synthesize cDNA from 10-100 ng of total RNA using a miRNA-specific reverse transcription kit. This typically involves a pulsed RT reaction with a stem-loop primer specific for the 3' end of mature miR-96.

-

qRT-PCR: Perform real-time PCR using the synthesized cDNA, miR-96 specific primers, and a qRT-PCR master mix. A typical reaction setup includes:

-

2 µL of cDNA

-

10 µL of 2x Master Mix

-

1 µL of 10 µM forward primer

-

1 µL of 10 µM universal reverse primer

-

Nuclease-free water to a final volume of 20 µL

-

-

Data Analysis: Normalize the Ct values of miR-96 to an endogenous control (e.g., U6 snRNA). Calculate the relative expression using the 2-ΔΔCt method.[19][20]

Validation of miR-96 Targets using Luciferase Reporter Assay

This protocol is used to experimentally validate the direct interaction between miR-96 and its predicted target mRNA.[21][22][23]

Materials:

-

Luciferase reporter vector (e.g., pMIR-REPORT)

-

Expression vector for miR-96 mimic or inhibitor

-

Cell line for transfection

-

Transfection reagent

-

Dual-luciferase reporter assay system

Procedure:

-

Vector Construction: Clone the 3'-UTR of the putative target gene containing the predicted miR-96 binding site downstream of the luciferase gene in the reporter vector. As a control, create a mutant 3'-UTR construct where the miR-96 seed binding site is mutated.

-

Transfection: Co-transfect the cell line with the luciferase reporter vector (wild-type or mutant 3'-UTR), a control vector expressing Renilla luciferase (for normalization), and either a miR-96 mimic, a miR-96 inhibitor, or a negative control.

-

Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant reduction in luciferase activity in cells co-transfected with the wild-type 3'-UTR vector and the miR-96 mimic compared to controls indicates a direct interaction.[14]

Therapeutic Delivery of miR-96 Modulators

The clinical translation of miR-96-based therapies hinges on the development of safe and effective delivery systems.[24]

Challenges:

-

Instability: Unmodified oligonucleotides are susceptible to degradation by nucleases in the bloodstream.[24]

-

Delivery to Target Cells: Efficient uptake by the target tissue and cells is a major hurdle.[25]

-

Off-target Effects: Minimizing unintended interactions with other mRNAs is crucial for safety.

Delivery Strategies:

-

Viral Vectors: Adeno-associated viruses and lentiviruses can be engineered to express miR-96, offering high efficiency but raising safety concerns such as immunogenicity.[26]

-

Non-viral Vectors:

-

Lipid-based Nanoparticles (LNPs): These are currently the most common carriers, protecting the miRNA and facilitating cellular uptake.[24][25]

-

Polymer-based Nanoparticles: These offer versatility in design and can be functionalized for targeted delivery.[25]

-

Extracellular Vesicles (Exosomes): These natural nanoparticles offer low immunogenicity and can cross biological barriers.[26]

-

Chemical modifications to the miRNA mimics or antagomirs, such as the inclusion of locked nucleic acids (LNAs) or phosphorothioate backbones, can enhance their stability and binding affinity.[27]

Future Directions and Conclusion

The therapeutic modulation of miR-96 holds immense promise for a variety of diseases. Its dual role as both a tumor suppressor and an oncogene necessitates a thorough understanding of its context-specific functions. Future research should focus on:

-

Identifying the full spectrum of miR-96 targets in different cell types to better predict its therapeutic effects and potential side effects.

-

Developing sophisticated delivery systems that can target specific tissues and cells, thereby increasing efficacy and reducing off-target effects.

-

Conducting further preclinical in vivo studies to validate the therapeutic potential of miR-96 modulators in relevant animal models.

References

- 1. rnid.org.uk [rnid.org.uk]

- 2. MiR-96 induced non-small-cell lung cancer progression through competing endogenous RNA network and affecting EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. miR-96 promotes breast cancer metastasis by suppressing MTSS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MicroRNA-96 plays an oncogenic role by targeting FOXO1 and regulating AKT/FOXO1/Bim pathway in papillary thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. miR-96 promotes tumor proliferation and invasion by targeting RECK in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unregulated miR-96 Induces Cell Proliferation in Human Breast Cancer by Downregulating Transcriptional Factor FOXO3a | PLOS One [journals.plos.org]

- 7. miRNA-96 suppresses KRAS and functions as a tumor suppressor gene in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Roles and Mechanisms of MicroRNAs in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A novel mutation within the MIR96 gene causes non-syndromic inherited hearing loss in an Italian family by altering pre-miRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciencedaily.com [sciencedaily.com]

- 13. Mutations in the seed region of human miR-96 are responsible for nonsyndromic progressive hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Coordinate regulation of FOXO1 by miR-27a, miR-96, and miR-182 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. miR-96 regulates FOXO1-mediated cell apoptosis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MicroRNA-96: A therapeutic and diagnostic tumor marker - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MicroRNA Experimental Protocols [labome.com]

- 21. Experimental Validation of miRNA Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. miRNA (microRNA) – Target Prediction, Validation, and Functional | abm Inc. [info.abmgood.com]

- 24. Advancing microRNA therapeutics with new delivery methods | CAS [cas.org]

- 25. MicroRNA delivery through nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. MicroRNAs and Their Big Therapeutic Impacts: Delivery Strategies for Cancer Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Role of MIR96-IN-1 in Studying Glioblastoma Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The intricate molecular landscape of GBM involves the dysregulation of numerous signaling pathways, with microRNAs (miRNAs) emerging as critical regulators of tumorigenesis. Among these, microRNA-96 (miR-96) has been identified as a key player with a dual and context-dependent role in glioblastoma progression. This technical guide focuses on the utility of MIR96-IN-1, a specific inhibitor of miR-96, as a research tool to dissect the molecular mechanisms of glioblastoma and to explore potential therapeutic avenues. We will delve into the signaling pathways modulated by miR-96, the quantifiable effects of its inhibition, and detailed experimental protocols for its investigation.

The Dichotomous Role of miR-96 in Glioblastoma

Current research presents a complex picture of miR-96's function in glioblastoma. On one hand, it can act as a tumor suppressor by targeting Astrocyte Elevated Gene-1 (AEG-1), a protein implicated in the epithelial-to-mesenchymal transition (EMT). By downregulating AEG-1, miR-96 can inhibit key processes of tumor progression such as cell migration, invasion, and proliferation[1][2].

Conversely, miR-96 is also a component of the oncogenic miR-183/96/182 cluster, which is frequently upregulated in GBM, particularly in tumors with EGFR amplification. This upregulation is associated with a poorer prognosis. Furthermore, elevated levels of miR-96 have been shown to confer radioresistance to glioblastoma cells by targeting the pro-apoptotic Programmed Cell Death Protein 4 (PDCD4)[3]. Overexpression of miR-96 has been observed to protect tumor cells from apoptosis[4].

This dual functionality makes the inhibition of miR-96 with tools like this compound a critical strategy for understanding its net effect on glioblastoma biology and for evaluating its potential as a therapeutic target.

Data Presentation: The Impact of miR-96 Inhibition

The inhibition of miR-96 using a specific inhibitor like this compound is expected to reverse the observed effects of miR-96 overexpression. The following tables summarize the anticipated quantitative effects based on studies involving the knockdown or inhibition of miR-96.

| Cellular Process | Cell Line | Inhibitor/Knockdown | Observed Effect | Quantitative Data | Reference |

| Apoptosis | U87 | miR-96 inhibitor | Increased apoptosis | Increase in Annexin V positive cells; Increased cleaved PARP | [3][4] |

| Radioresistance | T98G | miR-96 knockdown | Increased apoptosis post-radiation | Significant increase in apoptotic cells | [5] |

| Radioresistance | T98G | miR-96 knockdown | Reduced clonogenic survival post-radiation | Significant reduction in colony formation ability | [5] |

Note: Specific numerical data for the percentage increase in apoptosis upon miR-96 inhibitor treatment is not explicitly stated in the text of the cited abstracts but is visually represented in the study by Wang et al. (2016) through flow cytometry plots and western blots.

| Target Gene/Protein | Cell Line | Inhibitor/Knockdown | Observed Effect | Quantitative Data | Reference |

| AEG-1 | U251 | N/A (Overexpression of miR-96) | Decreased mRNA and protein levels | Significant decrease | [1][2] |

| PDCD4 | U87, U251 | N/A (Overexpression of miR-96) | Decreased mRNA and protein levels | Significant decrease | [3] |

Note: The data on target gene/protein expression is derived from miR-96 overexpression studies. Inhibition with this compound is expected to produce the opposite effect, i.e., an increase in AEG-1 and PDCD4 levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by miR-96 and a typical experimental workflow for studying the effects of this compound.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. miR-96 inhibits EMT by targeting AEG-1 in glioblastoma cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MicroRNA-96 Regulates Apoptosis by Targeting PDCD4 in Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.ru [2024.sci-hub.ru]

- 5. researchgate.net [researchgate.net]

MIR96-IN-1: A Technical Guide to its Discovery and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

MIR96-IN-1 is a small molecule inhibitor that selectively targets the biogenesis of microRNA-96 (miR-96), a microRNA implicated in various cancers. This technical guide provides an in-depth overview of the initial discovery, chemical properties, and mechanism of action of this compound. Detailed experimental protocols for key assays and structured data tables are presented to facilitate further research and development.

Initial Discovery

The discovery of this compound was a result of a novel sequence-based drug discovery approach termed "Inforna".[1][2][3] This computational method was designed to identify small molecules that could bind to specific RNA secondary structures from sequence information alone. The Inforna platform analyzed the secondary structures of all human microRNA hairpin precursors from miRBase20 and compared them against a database of known RNA motif-small molecule interactions.[1] This screening identified a benzimidazole derivative, designated as compound 1 (this compound), as having a high "fitness score" for binding to the Drosha processing site within the precursor of miR-96 (pri-miR-96).[1] This targeted approach allowed for the rational design of a small molecule to modulate the function of a specific microRNA, representing a significant advancement in RNA-targeted therapeutics.

Chemical Properties

This compound is a benzimidazole derivative. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(3-azidopropyl)-2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazol-5-amine |

| Molecular Formula | C33H48N8O2 |

| CAS Number | 1311982-88-3 |

| Canonical SMILES | O=C(NCCCN=[N+]=[N-])CCCOC1=C(C(C)(C)C)C=C(C2=NC3=CC=C(N4CCN(C)CC4)C=C3N2)C=C1C(C)(C)C |

| Chemical Class | Benzimidazole |

Mechanism of Action

This compound functions by directly binding to the Drosha processing site within the hairpin precursor of miR-96. This interaction physically obstructs the Drosha microprocessor complex, thereby inhibiting the cleavage of pri-miR-96 into its precursor form, pre-miR-96.[4] The inhibition of this crucial step in miRNA biogenesis leads to a significant and selective reduction in the levels of mature miR-96 within the cell.

A primary downstream target of miR-96 is the transcription factor FOXO1. By reducing miR-96 levels, this compound effectively de-represses FOXO1, leading to an increase in its protein expression.[1][5] FOXO1 is a known tumor suppressor that can induce apoptosis. The upregulation of FOXO1 by this compound triggers the apoptotic pathway in cancer cells, highlighting its potential as a therapeutic agent.[1][5]

Signaling Pathway

Caption: this compound inhibits pri-miR-96 processing, leading to FOXO1 upregulation and apoptosis.

Quantitative Data

The following table summarizes the key quantitative data for this compound's activity.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) for RNA1 | 1.3 µM | In vitro | [4] |

| Binding Affinity (Kd) for RNA2 | 9.4 µM | In vitro | [4] |

| Binding Affinity (Kd) for RNA3 | 3.4 µM | In vitro | [4] |

| Binding Affinity (Kd) for RNA4 | 1.3 µM | In vitro | [4] |

| Binding Affinity (Kd) for RNA5 | 7.4 µM | In vitro | [4] |

| Effective Concentration (miR-96 reduction) | 90% reduction at 40 µM | Breast Cancer Cells | |

| Apoptosis Induction | Micromolar concentrations | Breast Cancer Cells | [4] |

Experimental Protocols

Synthesis of this compound

While a detailed step-by-step protocol for the synthesis of this compound is proprietary, the general synthesis of benzimidazole derivatives involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. For this compound, this would likely involve the reaction of a substituted benzene-1,2-diamine with a substituted benzoic acid derivative, followed by functional group manipulations to introduce the azide-containing side chain.

In Vitro Drosha Cleavage Assay

This assay assesses the ability of this compound to inhibit the processing of pri-miR-96 by the Drosha microprocessor complex.

Materials:

-

Recombinant human Drosha and DGCR8 proteins

-

In vitro transcribed 32P-labeled pri-miR-96

-

This compound

-

Reaction buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, 5% glycerol, 3.2 mM MgCl2)

-

Urea-PAGE gels

Protocol:

-

Set up the cleavage reaction by combining the recombinant Drosha/DGCR8 complex, 32P-labeled pri-miR-96, and varying concentrations of this compound in the reaction buffer.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a formamide-containing loading buffer.

-

Denature the samples by heating at 95°C.

-

Resolve the cleavage products on a denaturing urea-PAGE gel.

-

Visualize the results by autoradiography and quantify the bands corresponding to the uncleaved pri-miR-96 and the cleaved pre-miR-96 product.

References

- 1. Defining the RNA Internal Loops Preferred by Benzimidazole Derivatives via Two-Dimensional Combinatorial Screening and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. origene.com [origene.com]

- 3. Novel symmetric bis-benzimidazoles: Synthesis, DNA/RNA binding and antitrypanosomal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-throughput protocol for studying pri-miRNA processing using randomized sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

Methodological & Application

Application Notes and Protocols for MIR96-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIR96-IN-1 is a potent and selective small molecule inhibitor of microRNA-96 (miR-96) biogenesis. It functions by targeting the Drosha processing site within the precursor miR-96 hairpin, thereby preventing the maturation of oncogenic miR-96.[1][2] This inhibition leads to the de-repression of downstream miR-96 targets, most notably the Forkhead Box O1 (FOXO1) transcription factor, which in turn triggers apoptosis in cancer cells.[3][4] These application notes provide a comprehensive protocol for the use of this compound in a cell culture setting, enabling researchers to effectively study the functional consequences of miR-96 inhibition.

Mechanism of Action

This compound is a benzimidazole derivative that was identified through a sequence-based design approach to target the Drosha nuclease processing site of the pri-miR-96 transcript. By binding to this site, this compound sterically hinders the Drosha-DGCR8 microprocessor complex, leading to a reduction in the levels of both pre-miR-96 and mature miR-96.[3] This selective inhibition of miR-96 biogenesis results in the upregulation of its target genes, such as FOXO1, a key tumor suppressor involved in apoptosis and cell cycle arrest.[3][5] The subsequent increase in FOXO1 expression is a critical step in the pro-apoptotic effects observed with this compound treatment in various cancer cell lines.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. This information is crucial for designing experiments and interpreting results.

| Parameter | Cell Line | Value | Reference |

| IC50 (miR-96 inhibition) | MDA-MB-231 (Triple-Negative Breast Cancer) | ~50 nM | [6] |

| Effective Concentration (FOXO1 Upregulation) | MDA-MB-231 | 50 nM | [6] |

| Effective Concentration (Apoptosis Induction) | MDA-MB-231 | 50 nM | [6] |

| Binding Affinity (Kd) | RNA constructs | 1.3 - 9.4 µM | [1] |

Signaling Pathway

The primary signaling pathway affected by this compound is the miR-96/FOXO1 axis, which has significant implications for apoptosis. A simplified diagram of this pathway is presented below.

Caption: this compound inhibits the Drosha processing of pri-miR-96, leading to FOXO1 upregulation and apoptosis.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Based on the manufacturer's instructions, prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in the calculated volume of DMSO.

-

Gently vortex or sonicate the solution to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Culture and Treatment with this compound

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

-

Cell culture plates (e.g., 6-well, 96-well)

-

This compound stock solution (prepared as in Protocol 1)

-

Vehicle control (DMSO)

Procedure:

-

Culture the cells in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells into the appropriate cell culture plates at a density that will allow for logarithmic growth during the experiment.

-

Allow the cells to adhere and resume growth overnight.

-

On the day of treatment, prepare fresh dilutions of this compound in complete cell culture medium from the stock solution. A typical starting concentration range for dose-response experiments is 10 nM to 1 µM. Based on published data, a concentration of 50 nM is effective in MDA-MB-231 cells.[6]

-

Prepare a vehicle control by diluting DMSO to the same final concentration as the highest concentration of this compound used.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Caption: General experimental workflow for using this compound in cell culture.

Assessment of Cell Viability (MTT Assay)

Materials:

-

Cells treated with this compound (from Protocol 2) in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

Procedure:

-

Following the desired incubation period with this compound, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)

Materials:

-

Cells treated with this compound (from Protocol 2) in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-